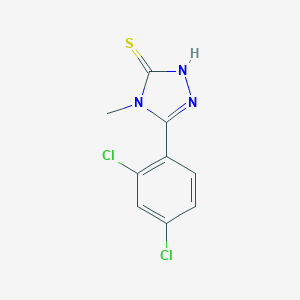

5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-(2,4-dichlorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3S/c1-14-8(12-13-9(14)15)6-3-2-5(10)4-7(6)11/h2-4H,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPVHXREFIERGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60974915 | |

| Record name | 5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5950-88-9 | |

| Record name | 5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

An In-depth Technical Guide to the Synthesis and Characterization of 5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Executive Summary

This guide provides a comprehensive, research-level overview of the synthesis and structural elucidation of this compound, a heterocyclic compound of interest in medicinal and materials chemistry. The 1,2,4-triazole scaffold is a privileged structure in drug discovery, known for a wide range of pharmacological activities, including antifungal, antiviral, and anticancer properties.[1][2] This document details a robust, two-step synthetic pathway, explains the chemical principles underpinning the methodology, and outlines a full suite of analytical techniques for comprehensive characterization. It is intended for researchers and professionals in chemical synthesis and drug development.

Introduction and Strategic Rationale

The target molecule, this compound, combines three key structural motifs: a 1,2,4-triazole core, an N4-methyl substituent, and a 5-aryl group bearing a 2,4-dichloro substitution pattern. The triazole-thiol core is known to exist in a thiol-thione tautomerism, which is crucial for its biological activity and coordination chemistry. The dichlorophenyl group significantly modulates the compound's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets.

The synthetic strategy is based on a well-established and reliable method for constructing the 4,5-disubstituted-1,2,4-triazole-3-thiol ring system.[3] The core principle is the formation of an N-acylthiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization and dehydration. This approach is highly efficient and provides excellent control over the final substitution pattern.

Synthesis Pathway and Mechanism

The synthesis is achieved in two primary stages:

-

Acylation: Reaction of 2,4-dichlorobenzoyl chloride with 4-methyl-3-thiosemicarbazide to form the key intermediate, 1-(2,4-dichlorobenzoyl)-4-methyl-3-thiosemicarbazide.

-

Cyclization: Base-catalyzed intramolecular condensation of the acylthiosemicarbazide intermediate to yield the final triazole product.

Reaction Scheme

Caption: Overall two-step reaction pathway.

Mechanistic Insights

The critical cyclization step is facilitated by a strong base, typically sodium hydroxide. The base deprotonates one of the hydrazine- or amide-like nitrogens of the acylthiosemicarbazide intermediate. This enhances the nucleophilicity of the nitrogen, which then attacks the electrophilic carbonyl carbon. The resulting tetrahedral intermediate subsequently eliminates a molecule of water, leading to the formation of the stable, aromatic 1,2,4-triazole ring. This base-catalyzed cyclization is a common and highly effective method for synthesizing 1,2,4-triazole derivatives from acylthiosemicarbazides.[4][5]

Experimental Protocols

Synthesis of Starting Materials

-

4-Methyl-3-thiosemicarbazide: This precursor can be synthesized from methylamine, carbon disulfide, and hydrazine hydrate.[6][7] In this process, methylamine and carbon disulfide react, often in the presence of a tertiary amine like triethylamine, to form a methyldithiocarbamate salt in situ. This intermediate is then reacted with hydrazine hydrate, which displaces the tertiary amine and forms the C-N bond of the thiosemicarbazide.[6] The product is typically a stable, white solid.[8]

-

2,4-Dichlorobenzoyl Chloride: This reagent is commonly prepared by reacting 2,4-dichlorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or by the controlled hydrolysis of 2,4-dichlorobenzotrichloride.[9][10]

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 1-(2,4-Dichlorobenzoyl)-4-methyl-3-thiosemicarbazide

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methyl-3-thiosemicarbazide (1.0 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane).

-

Cool the flask in an ice bath to 0-5 °C.

-

Dissolve 2,4-dichlorobenzoyl chloride (1.0 eq) in the same anhydrous solvent and add it dropwise to the stirred thiosemicarbazide solution over 30 minutes. An organic base like pyridine or triethylamine (1.1 eq) may be added to scavenge the HCl byproduct.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the resulting precipitate is collected by filtration, washed with cold solvent to remove unreacted starting materials, and dried in vacuo.

Step 2: Synthesis of this compound

-

Place the dried 1-(2,4-dichlorobenzoyl)-4-methyl-3-thiosemicarbazide intermediate (1.0 eq) into a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide (e.g., 8-10% w/v, ~4-5 eq) to the flask.[5]

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 4-6 hours.

-

After the reflux period, cool the reaction mixture to room temperature.

-

Carefully acidify the clear solution with a dilute acid (e.g., 3M HCl) to a pH of 5-6.

-

The target compound will precipitate out of the solution as a solid.

-

Collect the solid product by vacuum filtration, wash it thoroughly with cold deionized water to remove inorganic salts, and dry it completely.

-

For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Structural Elucidation and Characterization

A combination of spectroscopic and analytical methods is required to unambiguously confirm the structure and purity of the synthesized this compound.

Expected Analytical Data

| Technique | Expected Result / Observation |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₉H₇Cl₂N₃S |

| Molecular Weight | 260.14 g/mol |

| Elemental Analysis | Theoretical: C: 41.55%, H: 2.71%, N: 16.15%, S: 12.33% |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ at m/z 260.98 or [M-H]⁻ at m/z 258.97 |

| FT-IR (KBr, cm⁻¹) | ~3100-2900 (N-H stretch), ~2600-2550 (weak S-H), ~1610 (C=N), ~1300 (C=S) |

| ¹H NMR (DMSO-d₆) | δ ~13.5-14.0 (s, 1H, SH/NH), δ ~7.5-7.8 (m, 3H, Ar-H), δ ~3.5 (s, 3H, N-CH₃) |

| ¹³C NMR (DMSO-d₆) | δ ~165 (C=S), δ ~150 (Ar-C-N), δ ~135-128 (Ar-C), δ ~32 (N-CH₃) |

Note: The thiol (SH) proton in the ¹H NMR spectrum is often broad and its chemical shift is concentration and solvent dependent. Its presence at a very downfield position is a strong indicator of the triazole-thiol structure.[3][11]

Interpretation of Spectroscopic Data

-

FT-IR Spectroscopy: The absence of a strong carbonyl (C=O) absorption around 1680 cm⁻¹ confirms the complete cyclization of the acylthiosemicarbazide intermediate. The presence of a weak S-H band and a strong C=S band indicates the thiol-thione tautomerism characteristic of these compounds.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The most diagnostic signal is the singlet in the 13-14 ppm region, corresponding to the acidic proton of the thiol/thione group.[3] The singlet around 3.5 ppm confirms the presence of the N-methyl group. The complex multiplet in the aromatic region (7.5-7.8 ppm) integrates to three protons, consistent with the 2,4-dichlorophenyl ring.

-

¹³C NMR: The spectrum should show two characteristic peaks for the triazole ring carbons (C=S and C=N) and the signals for the six carbons of the dichlorophenyl ring, plus the single carbon of the N-methyl group.

-

-

Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic for a molecule containing two chlorine atoms (a cluster of peaks with M, M+2, and M+4 in a ~9:6:1 ratio).

Characterization Workflow Diagram

Caption: Standard workflow for the analytical characterization of the final product.

Safety and Handling

-

Reagents: Thionyl chloride and acyl chlorides are corrosive and react violently with water; handle them in a fume hood with appropriate personal protective equipment (PPE). Hydrazine hydrate is toxic and a suspected carcinogen.

-

Solvents: Use anhydrous solvents where specified to prevent hydrolysis of reactive intermediates. Organic solvents are flammable.

-

General Precautions: Wear safety glasses, a lab coat, and chemical-resistant gloves at all times. All reactions should be performed in a well-ventilated chemical fume hood.

Conclusion

This guide outlines a reliable and well-precedented methodology for the synthesis of this compound. The two-step process, involving the formation and subsequent base-catalyzed cyclization of an acylthiosemicarbazide intermediate, is robust and efficient. The structural integrity of the final product can be rigorously confirmed through a standard suite of analytical techniques, including NMR, FT-IR, and mass spectrometry. This detailed protocol provides a solid foundation for the production and validation of this compound for further research in medicinal chemistry and related fields.

References

- Achgill, R. K., & Call, L. W. (1989). Improved synthesis of 4-methyl-3-thiosemicarbazide. European Patent No. EP0339964A2. [URL: https://patents.google.

- Maliszewska-Guz, A., Wujec, M., Pitucha, M., & Dobosz, M. (2006). Cyclization of 1-{[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}thiosemicarbazides to 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives and Their Pharmacological Properties. Archiv der Pharmazie, 339(5), 249-254. [URL: https://sci-hub.se/10.1002/ardp.200500051]

- Wujec, M., Pitucha, M., & Dobosz, M. (2005). Synthesis of 1,2,4-Triazoles and Thiazoles from Thiosemicarbazide and Its Derivatives. ChemInform, 36(33). [URL: https://sci-hub.se/10.1002/chin.200533177]

- Singh, P., & Kumar, A. (2014). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. International Journal of Advanced Research, 2(8), 530-544. [URL: https://www.researchgate.

- Farahat, A. A., et al. (2023). Synthesis and Crystal Structure of 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Preprints.org. [URL: https://www.preprints.org/manuscript/202308.1257/v1]

- DowElanco. (1994). Improved synthesis of 4-methyl-3-thiosemicarbazide. European Patent No. EP0339964B1. [URL: https://data.epo.org/publication-server/document?

- PrepChem. (n.d.). Preparation of thiosemicarbazide. [URL: https://prepchem.com/synthesis-of-thiosemicarbazide/]

- Journal of Research in Chemistry. (2022). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Journal of Research in Chemistry, 4(2), 152-159. [URL: https://www.chemistryjournal.net/article/view/154]

- PubChem. (n.d.). 5-(2,4-Dichloro-phenyl)-4H-(1,2,4)triazole-3-thiol. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/691559]

- Shablykin, O. V., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(22), 7654. [URL: https://www.mdpi.com/1420-3049/28/22/7654]

- Wikipedia. (n.d.). 4-Methyl-3-thiosemicarbazide. [URL: https://en.wikipedia.org/wiki/4-Methyl-3-thiosemicarbazide]

- The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. [URL: https://www.rsc.

- Biosynth. (n.d.). 2,4-Dichlorophenyl isothiocyanate. [URL: https://www.biosynth.

- de Oliveira, C. B., et al. (2017). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Molecules, 22(8), 1339. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152014/]

- CN109678698B. (2020). Preparation method of 2, 4-dichlorobenzoyl chloride. Google Patents. [URL: https://patents.google.

- CymitQuimica. (n.d.). 4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol. [URL: https://cymitquimica.com/base/files/cas-no--89238-03-9--4-amino-5-2-4-dichlorophenyl-4h-1-2-4-triazole-3-thiol.html]

- Shablykin, O. V., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(22), 7654. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10674516/]

- Küçükgüzel, Ş. G., et al. (2001). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 6(1), 75-83. [URL: https://www.mdpi.com/1420-3049/6/1/75]

- CN101037385A. (2007). Method for synthesizing 2,4-Dichlorobenzoyl chloride. Google Patents. [URL: https://patents.google.

- Farahat, A. A., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one: Synthesis and Crystal Structure. Molbank, 2023(4), M1756. [URL: https://www.mdpi.com/1422-8599/2023/4/M1756]

- Le, T. N., & May, B. (2023). Synthesis of Isothiocyanates: An Update. Molecules, 28(18), 6526. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10538104/]

- Kumari, A., & Singh, R. K. (2022). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 38(4). [URL: http://www.orientjchem.org/vol38no4/synthesis-characterization-and-sem-analysis-of-5-methyl-4-e-phenylmethylidene-amino-4h-124-triazole-3-thiol-and-its-metal-complexes-with-cd-ii-and-hg-ii/]

- Gümrükçüoğlu, N., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 29(10), 2269. [URL: https://www.mdpi.com/1420-3049/29/10/2269]

- Yurttaş, L., et al. (2015). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 20(6), 11428-11444. [URL: https://www.mdpi.com/1420-3049/20/6/11428]

Sources

- 1. preprints.org [preprints.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives | MDPI [mdpi.com]

- 4. sci-hub.box [sci-hub.box]

- 5. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class [mdpi.com]

- 6. EP0339964A2 - Improved synthesis of 4-methyl-3-thiosemicarbazide - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. 4-Methyl-3-thiosemicarbazide - Wikipedia [en.wikipedia.org]

- 9. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 10. CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 11. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Foreword: The Scientific Context and Significance

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal and materials chemistry, renowned for its versatile biological activities and robust chemical properties.[1] Derivatives of this heterocycle are integral to a range of pharmaceuticals and agrochemicals, demonstrating activities that span from antimicrobial and anticancer to anti-inflammatory and anticonvulsant.[2] The introduction of a thiol group at the C3 position and specific substitutions on the triazole ring, such as the 5-(2,4-dichlorophenyl) and 4-methyl groups, allows for fine-tuning of the molecule's steric and electronic profile. This strategic functionalization is pivotal for modulating its interaction with biological targets and enhancing its pharmacological efficacy.

This guide provides a comprehensive technical overview of 5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, a compound of significant interest for researchers in drug discovery and development. We will delve into a validated synthetic pathway, explore its core physicochemical properties through both experimental data from analogues and computational predictions, and provide a detailed analysis of its expected spectral characteristics. The methodologies and insights presented herein are designed to equip researchers with the foundational knowledge required for the synthesis, characterization, and further investigation of this promising molecule.

I. Molecular Structure and Isomerism

The structural foundation of the target compound is a five-membered 1,2,4-triazole ring. Key substitutions include a 2,4-dichlorophenyl group at the C5 position, a methyl group at the N4 position, and a thiol group at the C3 position.

A crucial aspect of 1,2,4-triazole-3-thiols is their existence in thione-thiol tautomeric forms. However, the methylation at the N4 position in the target molecule precludes the typical tautomerism involving this nitrogen, locking the structure in the thiol form with respect to the N4-C5 bond. Tautomerism involving the N1 and N2 positions is still possible, but the N-methylation significantly influences the electronic distribution within the ring.

II. Synthesis Pathway: A Step-by-Step Protocol

The synthesis of this compound is reliably achieved through a two-step process starting from 2,4-dichlorobenzohydrazide. This method is an adaptation of well-established procedures for creating 4,5-disubstituted-1,2,4-triazole-3-thiols.

Protocol: Synthesis of this compound

Step 1: Synthesis of 1-(2,4-dichlorobenzoyl)-4-methylthiosemicarbazide

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dichlorobenzohydrazide (1 equivalent) in absolute ethanol.

-

Reaction Initiation: To this solution, add methyl isothiocyanate (1 equivalent).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Scientific Rationale: This is a nucleophilic addition reaction where the terminal nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate. Ethanol serves as a suitable polar solvent, and refluxing provides the necessary activation energy.

-

-

Isolation of Intermediate: After completion, cool the reaction mixture to room temperature. The thiosemicarbazide intermediate will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to form this compound

-

Reaction Setup: Suspend the dried 1-(2,4-dichlorobenzoyl)-4-methylthiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).

-

Cyclization: Heat the mixture to reflux for 6-8 hours. The suspension should dissolve as the sodium salt of the triazole is formed.

-

Acidification and Precipitation: Cool the reaction mixture in an ice bath. Slowly acidify the clear solution with a suitable acid (e.g., concentrated HCl) to a pH of approximately 5-6.

-

Product Isolation: The target compound, this compound, will precipitate as a solid. Collect the precipitate by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry.

-

Recrystallization: For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

III. Physicochemical Properties

| Property | Predicted/Analogous Value | Method/Reference |

| Molecular Formula | C₉H₇Cl₂N₃S | - |

| Molecular Weight | 260.14 g/mol | - |

| Melting Point (°C) | >170 (Predicted) | Based on analogues like 4-methyl-4H-1,2,4-triazole-3-thiol (165-169 °C) and other 5-aryl derivatives which often have higher melting points.[5] |

| Solubility | Soluble in acetone, DMSO, DMF; Sparingly soluble in water. | Based on the general solubility of triazole-thiols and the presence of the lipophilic dichlorophenyl group.[5] |

| logP (Octanol/Water) | ~3.0 (Predicted) | Estimated based on the XLogP3 value for the 4H analogue (2.7) with the addition of a methyl group. |

| pKa (Thiol group) | 7.0 - 8.0 (Predicted) | The thiol group is acidic, with the exact pKa influenced by the electron-withdrawing nature of the dichlorophenyl and triazole rings. |

IV. Spectral Data Analysis

The structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide key signals confirming the presence of all constituent protons.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| SH (Thiol) | 13.0 - 14.0 | Singlet (broad) | The acidic thiol proton is highly deshielded and often appears as a broad singlet. This is a characteristic peak for 1,2,4-triazole-3-thiols.[2][3] |

| Ar-H (Aromatic) | 7.3 - 7.8 | Multiplet | The three protons on the 2,4-dichlorophenyl ring will appear in the aromatic region, likely as a complex multiplet due to their differing electronic environments. |

| N-CH₃ (Methyl) | 3.5 - 3.8 | Singlet | The protons of the methyl group attached to the N4 of the triazole ring are expected to resonate as a singlet in this region.[2] |

¹³C NMR Spectroscopy

The carbon NMR spectrum will complement the proton NMR data, confirming the carbon skeleton.

| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |

| C=S/C-SH (Thione/Thiol) | 165 - 175 | This carbon is significantly deshielded due to its attachment to sulfur and two nitrogen atoms. |

| C5 (Triazole Ring) | 150 - 155 | The C5 carbon, attached to the dichlorophenyl group, will appear in the aromatic region. |

| Ar-C (Aromatic) | 125 - 140 | Six distinct signals are expected for the carbons of the dichlorophenyl ring, including the two carbons bonded to chlorine atoms. |

| N-CH₃ (Methyl) | 30 - 35 | The methyl carbon will appear in the aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |

| S-H Stretch (Thiol) | 2550 - 2650 | A weak but sharp band characteristic of the thiol group.[6] |

| C=N Stretch (Triazole) | 1600 - 1630 | A strong absorption indicating the C=N bond within the heterocyclic ring.[6] |

| C-S Stretch | 600 - 800 | A moderate band confirming the presence of the carbon-sulfur bond. |

| Ar C-H Stretch | 3000 - 3100 | Absorption due to the aromatic C-H bonds. |

| C-Cl Stretch | 1000 - 1100 | Strong bands indicating the presence of the chloro substituents on the aromatic ring. |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio).

V. Potential Applications and Future Directions

Derivatives of 1,2,4-triazole-3-thiol are a wellspring of pharmacological activity. The presence of the 2,4-dichlorophenyl moiety is a common feature in many antifungal and anticancer agents, as it can enhance lipophilicity and promote binding to biological targets. The N-methylation at the 4-position can improve metabolic stability and alter the molecule's three-dimensional conformation, potentially leading to enhanced or novel biological activities.

Given the known activities of this chemical class, this compound is a prime candidate for screening in a variety of biological assays, including:

-

Antifungal and Antibacterial assays

-

Anticancer cell proliferation assays

-

Anti-inflammatory and analgesic models

Furthermore, the thiol group provides a reactive handle for further chemical modification, allowing for the synthesis of diverse S-substituted derivatives and the exploration of structure-activity relationships (SAR). Computational studies, such as molecular docking, can also be employed to predict potential biological targets and guide future research efforts.

VI. References

-

Preprints.org. (2023). Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio. Available from: [Link]

-

Oriental Journal of Chemistry. (2021). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Available from: [Link]

-

MDPI. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Available from: [Link]

-

NIH. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Available from: [Link]

-

MDPI. (2018). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Available from: [Link]

-

NIH. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available from: [Link]

-

MDPI. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available from: [Link]

-

ResearchGate. (2023). Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. Available from: [Link]

-

INDUS JOURNAL OF BIOSCIENCE RESEARCH. (2023). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Available from: [Link]

-

Ginekologia i Poloznictwo. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Available from: [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 4-Methyl-4H-1,2,4-triazole-3-thiol 97 24854-43-1 [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS number and molecular weight

An In-depth Technical Guide to 5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Executive Summary

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities. This guide provides a detailed technical overview of a specific derivative, this compound. We will explore its fundamental physicochemical properties, outline a robust synthetic pathway, and discuss its potential applications in drug development, particularly focusing on its promise as an anticancer agent. This document is intended for researchers, chemists, and pharmacologists engaged in the discovery and development of novel small-molecule therapeutics.

Introduction to the 1,2,4-Triazole Scaffold

Five-membered heterocyclic rings containing three nitrogen atoms, such as 1,2,4-triazoles, are privileged structures in drug design. Their unique electronic and steric properties, including their ability to participate in hydrogen bonding and coordinate with metal ions in enzymes, make them highly effective pharmacophores.[1] This has led to the development of blockbuster drugs, including the antifungal agents fluconazole and itraconazole, and the anticancer drugs letrozole and anastrozole.[1] The thiol (-SH) substitution at the 3-position of the triazole ring, combined with an N-alkylation and a substituted phenyl ring at the 5-position, offers a versatile platform for creating compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1]

The subject of this guide, this compound, incorporates key structural features that suggest significant therapeutic potential. The 2,4-dichlorophenyl group is a common substituent in pharmacologically active molecules, often enhancing binding affinity and metabolic stability. This guide aims to provide the foundational knowledge required for its investigation and development.

Physicochemical and Structural Properties

The precise identification and characterization of a compound are paramount for any research and development endeavor. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 162693-41-6 | [2] |

| Molecular Formula | C₉H₇Cl₂N₃S | [2][3] |

| Molecular Weight | 260.14 g/mol | [2] |

| Physical Form | Solid | [3] |

| SMILES | CN1C(S)=NN=C1C1=CC=C(Cl)C=C1Cl | [2] |

| InChIKey | KNPVHXREFIERGC-UHFFFAOYSA-N | [2] |

Synthesis and Characterization

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is reliably achieved through the cyclization of a corresponding 1,4-disubstituted thiosemicarbazide precursor.[1][4] This method is favored due to its high yields and the ready availability of starting materials.

Synthetic Workflow Rationale

The logical approach involves two primary steps: first, the formation of the key thiosemicarbazide intermediate, and second, its base-catalyzed intramolecular cyclization.

-

Thiosemicarbazide Formation : This step involves the reaction of 2,4-dichlorobenzohydrazide with methyl isothiocyanate. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate to form the linear thiosemicarbazide. This reaction is typically straightforward and proceeds with high efficiency.

-

Alkaline Cyclization : The subsequent ring closure is achieved by heating the thiosemicarbazide in a basic medium, such as an aqueous solution of sodium hydroxide. The base deprotonates a nitrogen atom, which then acts as a nucleophile, attacking the thiocarbonyl carbon. This intramolecular reaction, followed by the elimination of a water molecule, results in the formation of the stable 1,2,4-triazole ring.[4]

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2,4-dichlorobenzoyl)-4-methylthiosemicarbazide

-

To a solution of 2,4-dichlorobenzohydrazide (10 mmol) in absolute ethanol (50 mL), add methyl isothiocyanate (11 mmol).

-

Heat the mixture under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried under a vacuum to yield the thiosemicarbazide intermediate.

Step 2: Synthesis of this compound

-

Suspend the 1-(2,4-dichlorobenzoyl)-4-methylthiosemicarbazide (8 mmol) in an 8% aqueous sodium hydroxide solution (40 mL).

-

Heat the mixture under reflux for 6-8 hours until the evolution of hydrogen sulfide ceases and a clear solution is obtained.

-

Cool the reaction mixture in an ice bath and acidify to a pH of 5-6 using dilute hydrochloric acid.

-

The white solid product that precipitates is collected by filtration.

-

Wash the crude product thoroughly with cold water and recrystallize from ethanol to obtain the pure title compound.

Structural Confirmation

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H-NMR : To confirm the presence and integration of aromatic and methyl protons.

-

¹³C-NMR : To identify the carbon atoms of the triazole ring, the dichlorophenyl group, and the methyl group.

-

FT-IR : To detect characteristic vibrational frequencies, such as the C=N and N-C=S bands of the triazole-thiol ring.

-

Mass Spectrometry : To confirm the molecular weight of 260.14 g/mol .

Potential Applications in Drug Development

Derivatives of the 1,2,4-triazole-3-thiol scaffold are known to possess a broad range of pharmacological activities.[5][6] Based on the activities of structurally similar compounds, this compound is a promising candidate for investigation in several therapeutic areas.

Anticancer Activity

A significant body of research points to the potential of 1,2,4-triazole derivatives as anticancer agents.[1][7] One promising strategy in cancer therapy is the restoration of the p53 tumor suppressor protein's function. In many cancers, p53 is inhibited by its negative regulator, Mouse double minute 2 homolog (MDM2). Small molecules that can disrupt the p53-MDM2 interaction can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells. Structurally related 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives have been identified as potential inhibitors of this interaction.[7] The dichlorophenyl moiety of the title compound may mimic key p53 residues, making it a strong candidate for investigation as a p53-MDM2 inhibitor.

Antifungal and Antimicrobial Activity

The 1,2,4-triazole core is famously present in many systemic antifungal drugs.[1][5] These agents typically function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. The structural elements of this compound make it a candidate for evaluation against various fungal and bacterial pathogens.

Hypothetical Mechanism of Action: p53-MDM2 Inhibition

As a working hypothesis for its potential anticancer effect, we propose that this compound acts as an inhibitor of the p53-MDM2 protein-protein interaction.

Causality of the Pathway:

-

Under normal cellular conditions, the tumor suppressor protein p53 is kept at low levels by MDM2, which binds to p53 and targets it for proteasomal degradation.

-

In many tumor cells, MDM2 is overexpressed, leading to excessive degradation of p53 and allowing cancer cells to evade apoptosis.

-

A small-molecule inhibitor can bind to the p53-binding pocket of MDM2, preventing MDM2 from interacting with p53.

-

This frees p53 from degradation, allowing its levels to rise.

-

Accumulated p53 can then activate its downstream target genes, resulting in cell cycle arrest and programmed cell death (apoptosis), thereby suppressing tumor growth.

Conclusion and Future Directions

This compound is a compound of significant interest for drug discovery, backed by the proven therapeutic success of the 1,2,4-triazole scaffold. Its key physicochemical properties have been clearly defined, and a reliable synthetic route is available, enabling further investigation. Future research should focus on validating its biological activity through in vitro screening, particularly against cancer cell lines known for MDM2 overexpression and various fungal pathogens. Subsequent studies should aim to elucidate its precise mechanism of action, evaluate its pharmacokinetic and toxicological profiles, and explore structure-activity relationships to optimize its therapeutic potential.

References

-

Matrix Fine Chemicals. (n.d.). 4-METHYL-4H-1,2,4-TRIAZOLE-3-THIOL | CAS 162693-41-6. Retrieved from [Link]

-

PubChem. (n.d.). 5-(2,4-Dichloro-phenyl)-4H-(1,2,4)triazole-3-thiol. Retrieved from [Link]

-

Fathy, M. A., Mabied, A. F., & Farahat, A. A. (2023). Synthesis and Crystal Structure of 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. Preprints.org. Retrieved from [Link]

-

PubChem. (n.d.). 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 5 (2 4 Dichlorophenyl) 4 Ethyl 4H 1 2 4 Triazole 3 Thiol 10Mg. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

-

Küçükgüzel, I., Küçükgüzel, Ş. G., & Rollas, S. (2001). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 6(1), 75-82. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

-

Tereshchenko, D. P., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 29(1), 123. Retrieved from [Link]

-

Gümrükçüoğlu, N., et al. (2012). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 17(11), 12671-12686. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Biological Activity of 1,2,4-Triazole-3-thiol Derivatives

<_- a="">

Abstract

The 1,2,4-triazole moiety, particularly when functionalized with a thiol group at the 3-position, represents a cornerstone in medicinal chemistry.[1][2] This privileged scaffold endows derivatives with a remarkable spectrum of biological activities, attributable to its unique structural and electronic properties, including hydrogen bonding capacity, dipole character, and rigidity.[3] This technical guide provides a comprehensive exploration of the diverse pharmacological activities of 1,2,4-triazole-3-thiol derivatives, with a focus on their antimicrobial, anticancer, and enzyme inhibitory properties. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships, and key experimental protocols, offering a holistic view for researchers, scientists, and drug development professionals.

Introduction: The Versatile 1,2,4-Triazole-3-thiol Scaffold

Five-membered heterocyclic rings containing three nitrogen atoms, such as 1,2,4-triazoles, are integral components of numerous biologically active compounds, both natural and synthetic.[4] The incorporation of a thiol or thione group at the 3-position of the 1,2,4-triazole ring significantly enhances the therapeutic potential of the resulting derivatives.[5][6] These compounds have demonstrated a wide array of pharmacological effects, including but not limited to, antimicrobial, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antioxidant, and anticancer activities.[4][7][8]

The thione-thiol tautomerism in these molecules plays a crucial role in their biological activity, allowing for varied interactions with biological targets. The sulfur atom, in particular, provides a key site for substitution and interaction, leading to a diverse range of derivatives with tailored properties.

Synthetic Pathways to 1,2,4-Triazole-3-thiol Derivatives

The synthesis of 1,2,4-triazole-3-thiols is a well-established area of organic chemistry, with several reliable methods available. The choice of synthetic route often depends on the desired substituents on the triazole ring.

Cyclization of Thiosemicarbazides

A prevalent and versatile method for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiols involves the base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides.[5]

Experimental Protocol: Synthesis via Thiosemicarbazide Cyclization [5]

-

Thiosemicarbazide Formation: An appropriate acid hydrazide is reacted with a substituted isothiocyanate in a suitable solvent (e.g., ethanol) under reflux to yield the corresponding thiosemicarbazide intermediate.

-

Cyclization: The isolated thiosemicarbazide is then refluxed in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to induce cyclization.

-

Acidification and Isolation: The reaction mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the 1,2,4-triazole-3-thiol product.

-

Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

Reaction of Thiosemicarbazides with Carboxylic Acids using Polyphosphate Ester (PPE)

A more direct approach involves the reaction of thiosemicarbazides with carboxylic acids in the presence of a condensing agent like polyphosphate ester (PPE).[9] This method proceeds in two consecutive steps: acylation of the thiosemicarbazide followed by cyclodehydration.[9]

Caption: Synthesis of 1,2,4-triazole-3-thiols via PPE.

Antimicrobial Activity: A Prominent Feature

Derivatives of 1,2,4-triazole-3-thiol consistently exhibit significant antimicrobial activity against a broad spectrum of pathogens, including bacteria and fungi.[7][8][10][11][12] This has made them a focal point in the search for new and effective antimicrobial agents to combat the growing challenge of drug resistance.[8]

Antibacterial Activity

Numerous studies have reported the potent antibacterial effects of 1,2,4-triazole-3-thiol derivatives against both Gram-positive and Gram-negative bacteria.[7][8] For instance, novel quinoline derivatives bearing a 1,2,4-triazole-3-thiol moiety have shown activity against E. coli, S. aureus, P. aeruginosa, and K. pneumoniae.[7] Similarly, Schiff bases derived from 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated strong antibacterial activity against Staphylococcus aureus, with some derivatives showing activity superior to the standard drug streptomycin.[10]

The mechanism of antibacterial action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilicity and electronic nature of the substituents on the triazole and appended rings play a crucial role in determining the antibacterial potency.

Table 1: Selected 1,2,4-Triazole-3-thiol Derivatives with Antibacterial Activity

| Compound Class | Target Organisms | Reference |

| Quinoline-Triazole Hybrids | E. coli, S. aureus, P. aeruginosa, K. pneumoniae | [7] |

| Triazole Sulfones | E. coli, S. aureus, P. aeruginosa | [7] |

| Benzimidazolyl-thio-acetamido-triazoles | S. aureus, E. coli | [7] |

| Schiff Bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | S. aureus | [10] |

| S-substituted 1,2,4-triazoles | E. coli, S. aureus, P. aeruginosa | [11] |

Antifungal Activity

The 1,2,4-triazole scaffold is a well-known pharmacophore in antifungal drugs like fluconazole and itraconazole.[4] Their mechanism of action primarily involves the inhibition of fungal cytochrome P450 14α-demethylase (CYP51), an enzyme crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[13][14] The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.[14]

Derivatives of 1,2,4-triazole-3-thiol have also demonstrated potent antifungal activity. For example, certain 7-(4-chlorophenyl)-5H-6,7-dihydroimidazo[2,1-c][7][9][15]triazole-3-thiols have shown promising activity against Candida albicans.[7] Furthermore, novel Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol exhibited strong antifungal effects against Microsporum gypseum, with some compounds being more potent than the standard drug ketoconazole.[10]

Caption: Antifungal mechanism of 1,2,4-triazole derivatives.

Anticancer Activity: A Promising Avenue for Drug Discovery

The 1,2,4-triazole nucleus is a key structural component in several established anticancer drugs, including letrozole and anastrozole.[4] Consequently, derivatives of 1,2,4-triazole-3-thiol have been extensively investigated for their potential as novel anticancer agents.[3][6][16]

Cytotoxic Effects and Mechanisms

These compounds have demonstrated cytotoxic activity against a variety of cancer cell lines, including melanoma, breast, and pancreatic cancer.[3] For instance, a series of 1,2,4-triazole-3-thiol derivatives bearing hydrazone moieties showed moderate cytotoxicity with EC50 values in the range of 2–17 µM.[3] Some of these compounds exhibited higher or comparable activity to approved drugs like dacarbazine and erlotinib.[3]

The anticancer mechanisms of these derivatives are diverse and can involve:

-

Enzyme Inhibition: A strategic approach in cancer therapy is the modulation of kinase activity, as kinases are often deregulated in cancerous tissues.[3]

-

Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death in cancer cells.

-

Inhibition of Cell Migration: Certain compounds have been identified as potent inhibitors of cancer cell migration, suggesting their potential as antimetastatic agents.[3][17]

Table 2: Anticancer Activity of Selected 1,2,4-Triazole-3-thiol Derivatives

| Derivative Class | Cancer Cell Lines | Key Findings | Reference |

| Hydrazone Derivatives | Melanoma (IGR39), Triple-negative breast cancer (MDA-MB-231), Pancreatic carcinoma (Panc-1) | Moderate cytotoxicity (EC50: 2-17 µM), inhibition of cell migration. | [3][17] |

| Pyridine Hybrids | Murine melanoma (B16F10) | Moderate to potent anticancer activity (IC50: 41.12-61.11 µM). | [18] |

| Furan and Thiophene Derivatives | Prostate cancer (PC3) | Significant and selective cytotoxic activities. | [19] |

Experimental Protocol: MTT Assay for Cytotoxicity[3][18]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The synthesized 1,2,4-triazole-3-thiol derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations.

-

Incubation: The plates are incubated for a specified period (e.g., 24-72 hours) to allow the compounds to exert their effects.

-

MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (concentration that inhibits 50% of cell growth) is determined.

Enzyme Inhibition: A Key Mechanism of Action

The ability of 1,2,4-triazole-3-thiol derivatives to inhibit various enzymes is a fundamental aspect of their biological activity.[20] This inhibitory potential extends to enzymes implicated in a range of diseases, including neurological disorders and metabolic conditions.[20][21]

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease.[19][21] Several 1,2,4-triazole-3-thiol derivatives have been identified as potent inhibitors of these enzymes.[19] For example, certain furan and thiophene-containing derivatives have shown excellent inhibitory activities with IC50 values in the nanomolar range for both AChE and BChE.[19]

α-Glucosidase Inhibition

α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic approach for managing type 2 diabetes. Azinane triazole-based derivatives have demonstrated significant α-glucosidase inhibitory activity, with some compounds being more potent than the standard drug acarbose.[21]

Other Enzyme Targets

The inhibitory activity of 1,2,4-triazole-3-thiol derivatives is not limited to the aforementioned enzymes. They have also been shown to inhibit:

-

Urease [21]

-

Lipoxygenase (LOX) [21]

-

Metallo-β-lactamases (MBLs) , which are involved in bacterial antibiotic resistance.[22]

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,2,4-triazole-3-thiol derivatives is highly dependent on the nature and position of substituents on the triazole ring and any appended moieties. Key SAR observations include:

-

Substituents on the Phenyl Ring: The presence of electron-donating groups (e.g., -OH, -OCH3) can enhance antimicrobial and antitumor activity.[4] Conversely, electron-withdrawing groups (e.g., -NO2, -Cl) can influence binding to biological targets.[4]

-

Hybrid Molecules: Combining the 1,2,4-triazole-3-thiol scaffold with other bioactive heterocyclic systems (e.g., quinoline, benzothiazole, oxadiazole) can lead to synergistic effects and enhanced biological activity.[7][23][24]

-

Lipophilicity: The overall lipophilicity of the molecule plays a critical role in its ability to cross cell membranes and reach its target.

Conclusion and Future Perspectives

1,2,4-Triazole-3-thiol derivatives represent a highly versatile and promising class of compounds in the field of medicinal chemistry. Their broad spectrum of biological activities, coupled with their synthetic accessibility, makes them attractive candidates for the development of new therapeutic agents. Future research in this area should focus on:

-

Rational Design: Utilizing computational tools like molecular docking and DFT calculations to design novel derivatives with enhanced potency and selectivity for specific biological targets.[1]

-

Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular mechanisms underlying the observed biological effects.

-

Lead Optimization: Systematic modification of lead compounds to improve their pharmacokinetic and pharmacodynamic properties.

-

Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in other disease areas where their diverse biological activities could be beneficial.

The continued exploration of the chemical space around the 1,2,4-triazole-3-thiol scaffold holds immense promise for the discovery of next-generation drugs to address unmet medical needs.

References

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). MDPI. Retrieved from [Link]

-

A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and properties of 1,2,4-triazole-3-thiol derivatives with a thiadiazole moiety. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives. (2010). ScienceDirect. Retrieved from [Link]

-

The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). ResearchGate. Retrieved from [Link]

-

Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. (2021). ResearchGate. Retrieved from [Link]

-

Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. (2019). International Journal of Green Pharmacy. Retrieved from [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). ResearchGate. Retrieved from [Link]

-

Inhibitory activity of 1,2,4-triazole-3-thiones 52-62 with combined R 1... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). Scientific Research Publishing. Retrieved from [Link]

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from [Link]

-

The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (n.d.). MDPI. Retrieved from [Link]

-

Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025). ResearchGate. Retrieved from [Link]

-

Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024). ResearchGate. Retrieved from [Link]

-

A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. (2022). ResearchGate. Retrieved from [Link]

-

Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

Advances in synthetic approach to and antifungal activity of triazoles. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). ResearchGate. Retrieved from [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Antifungal Properties of 1,2,4-Triazoles. (n.d.). ISRES. Retrieved from [Link]

-

Overview of the biological activities of 1,2,4-triazole-3-thiol... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. rjptonline.org [rjptonline.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 12. greenpharmacy.info [greenpharmacy.info]

- 13. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. isres.org [isres.org]

- 15. Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives | Semantic Scholar [semanticscholar.org]

- 16. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 17. [PDF] The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids | Semantic Scholar [semanticscholar.org]

- 18. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 19. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 24. mdpi.com [mdpi.com]

A Technical Guide to Investigating the Therapeutic Landscape of 5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant agents with a wide spectrum of biological activities.[1][2] This guide focuses on a specific derivative, 5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (DCMT), a molecule whose therapeutic potential is largely unexplored. Based on extensive analysis of its structural class, this document outlines the most probable therapeutic targets and provides a comprehensive framework for their systematic identification and validation. We will delve into putative anticancer, antifungal, and antimicrobial mechanisms, supported by detailed experimental protocols and computational workflows designed for drug development professionals. The narrative synthesizes data from analogous compounds to build a predictive model of DCMT's bioactivity, offering a roadmap for future research and development.

Introduction: The Promise of a Privileged Scaffold

The 1,2,4-triazole ring system is a cornerstone of modern pharmacology, celebrated for its metabolic stability, unique physicochemical properties, and its capacity for high-affinity interactions with biological receptors.[1][3] This versatility has led to its incorporation into a diverse array of drugs, from the antifungal fluconazole to the anticancer agent letrozole.[4] The subject of this guide, this compound (DCMT), combines this potent triazole core with a 2,4-dichlorophenyl moiety—a substitution pattern frequently associated with enhanced biological activity—and a reactive thiol group, which offers a key site for interaction or further chemical modification.

While direct biological data on DCMT is sparse, the extensive body of literature on its structural relatives provides a strong foundation for predicting its potential therapeutic applications. This guide serves as a technical primer for researchers aiming to unlock the potential of DCMT, providing a logical, evidence-based pathway from theoretical target identification to practical in vitro validation.

The 1,2,4-Triazole-3-thiol Pharmacophore: A Foundation for Diverse Bioactivity

The therapeutic versatility of the 1,2,4-triazole-3-thiol scaffold stems from its distinct chemical features:

-

Hydrogen Bonding: The triazole ring contains nitrogen atoms that can act as both hydrogen bond donors and acceptors, facilitating strong interactions with amino acid residues in enzyme active sites.[1]

-

Dipole Moment & Aromaticity: The ring's aromaticity and significant dipole moment contribute to its ability to engage in various non-covalent interactions, including π-π stacking.[5]

-

Thiol/Thione Tautomerism: The 3-thiol group exists in equilibrium with its thione tautomer. This reactive moiety is crucial for its biological activity, often acting as a key coordinating group for metal ions within metalloenzymes or as a nucleophile.[4][6]

-

Metabolic Stability: The triazole core is generally resistant to metabolic degradation, contributing to favorable pharmacokinetic profiles.[3]

These properties make the scaffold an excellent starting point for designing inhibitors for a wide range of biological targets.

Primary Putative Target Classes for DCMT

Analysis of structurally related 1,2,4-triazole-3-thiol derivatives points toward several high-priority target classes.

Anticancer Activity: Targeting Key Oncogenic Pathways

The 1,2,4-triazole scaffold is a validated pharmacophore in oncology.[3][7][8] The presence of the dichlorophenyl group on DCMT further enhances the likelihood of anticancer effects, as this moiety is common in kinase inhibitors.

Potential Molecular Targets:

-

Protein Kinases (EGFR, BRAF): Numerous triazole derivatives have been shown to inhibit key kinases that drive cancer cell proliferation.[9][10] The mechanism often involves competition with ATP at the kinase hinge region.

-

Tubulin Polymerization: Disruption of microtubule dynamics is a proven anticancer strategy. Certain triazoles interfere with tubulin assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

-

p53-MDM2 Interaction: The p53 tumor suppressor protein is a critical regulator of cell growth and apoptosis. Some triazole-3-thiol derivatives have been designed to block the interaction between p53 and its negative regulator, MDM2, thereby restoring p53 function.[11]

-

Aromatase (CYP19A1): As exemplified by letrozole, the triazole ring is highly effective at coordinating with the heme iron atom in cytochrome P450 enzymes, including aromatase, which is a key target in hormone-dependent breast cancer.[8]

Antifungal Activity: Disrupting Fungal Cell Membrane Integrity

The most established therapeutic application for azoles is in treating fungal infections.[12] The primary mechanism of action is the potent and selective inhibition of a fungal-specific cytochrome P450 enzyme.

Primary Molecular Target:

-

Lanosterol 14α-demethylase (CYP51): This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][12] Triazoles bind to the heme iron in the enzyme's active site, halting ergosterol production. This leads to the accumulation of toxic sterol precursors and ultimately compromises membrane integrity, inhibiting fungal growth.[12] Given the established role of this target for the triazole class, CYP51 represents the highest-probability target for DCMT's potential antifungal activity.

Antimicrobial and Anti-inflammatory Potential

Derivatives of 1,2,4-triazole-3-thiol have also demonstrated a range of antibacterial and anti-inflammatory activities.[13][14]

-

Antibacterial Targets: While the specific targets are diverse, potential mechanisms include inhibition of essential bacterial enzymes or disruption of cell wall synthesis. Screening against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) is a logical first step.[14]

-

Anti-inflammatory Targets: Some triazoles have shown inhibition of carrageenan-induced paw edema in animal models, suggesting modulation of inflammatory pathways.[13] Potential targets could include enzymes like cyclooxygenase (COX) or signaling molecules within inflammatory cascades.

A Framework for Target Identification and Validation

A systematic, multi-pronged approach is essential to efficiently identify and validate the therapeutic targets of DCMT. The following workflow integrates computational and experimental methodologies.

Caption: Workflow for Target Identification and Validation of DCMT.

Phase 1: In Silico and Computational Approaches

Before committing to resource-intensive wet lab experiments, computational methods can prioritize targets and predict the compound's drug-likeness.

Protocol: Molecular Docking of DCMT against Putative Targets

-

Objective: To predict the binding affinity and interaction mode of DCMT with the active sites of high-probability targets (e.g., EGFR kinase domain, CYP51).

-

Preparation of Ligand (DCMT):

-

Draw the 2D structure of DCMT in a molecular editor (e.g., ChemDraw).

-

Convert the 2D structure to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). Causality: This step ensures a sterically favorable, low-energy conformation of the ligand is used for docking.

-

-

Preparation of Receptors:

-

Download the crystal structures of target proteins from the Protein Data Bank (PDB) (e.g., PDB ID: 2Y9X for tyrosinase, PDB ID: 4ZA5 for a bacterial protein).[5][15]

-

Remove water molecules, co-crystallized ligands, and any non-essential protein chains.

-

Add polar hydrogens and assign atomic charges. Causality: Proper protein preparation is critical for accurate calculation of electrostatic and van der Waals interactions.

-

-

Docking Simulation:

-

Define the binding site (grid box) based on the location of the co-crystallized ligand in the original PDB file.

-

Use a validated docking program (e.g., AutoDock, Glide) to perform the simulation. The software will explore various conformations (poses) of DCMT within the active site.[16]

-

-

Analysis:

-

Analyze the results based on binding energy scores (e.g., kcal/mol). Lower binding energy suggests a more favorable interaction.

-

Visualize the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.[5] Self-Validation: A successful docking pose will show chemically sensible interactions, such as hydrogen bonds with polar residues or coordination of the triazole nitrogens with a heme iron in CYP enzymes.

-

Phase 2 & 3: In Vitro Screening and Mechanism of Action (MoA) Studies

Results from the in silico phase guide the selection of appropriate in vitro assays.

Protocol: Anticancer Cell Viability (MTT) Assay

-

Objective: To determine the cytotoxic effect of DCMT on various human cancer cell lines (e.g., A549-lung, MCF-7-breast, HepG2-liver).[8][17]

-

Cell Culture:

-

Culture cancer cells in 96-well plates (e.g., at 1x10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[17]

-

-

Compound Treatment:

-

Prepare a stock solution of DCMT in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Add the compound dilutions to the cells and incubate for 48-72 hours. Causality: A dose-response curve is necessary to calculate the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

-

Quantification:

-

Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to a vehicle control (DMSO-treated cells).

-

Plot the dose-response curve and determine the IC₅₀ value.[7]

-

Table 1: Summary of Potential Targets and Corresponding Validation Assays

| Target Class | Putative Molecular Target | Primary Validation Assay | Secondary (MoA) Assay |

| Anticancer | Protein Kinases (EGFR, BRAF) | In vitro Kinase Inhibition Assay (e.g., ADP-Glo) | Western Blot for downstream phosphorylation |

| Tubulin | Tubulin Polymerization Assay | Cell Cycle Analysis (Flow Cytometry) | |

| p53-MDM2 Interaction | Competitive Binding Assay (e.g., ELISA) | p53-reporter Gene Assay | |

| Antifungal | Lanosterol 14α-demethylase (CYP51) | Recombinant CYP51 Inhibition Assay | Ergosterol Quantitation Assay (GC-MS) |

| Antibacterial | Various (e.g., DNA gyrase) | Minimum Inhibitory Concentration (MIC) Assay | Target-specific enzyme assays |

Protocol: Antifungal Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of DCMT that inhibits the visible growth of a fungal strain (e.g., Candida albicans, Aspergillus fumigatus).[14]

-

Preparation:

-

Perform serial two-fold dilutions of DCMT in a 96-well plate using an appropriate broth medium (e.g., RPMI-1640).

-

-

Inoculation:

-

Prepare a standardized fungal inoculum and add it to each well.

-

-

Incubation:

-

Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

-

Analysis:

-

Determine the MIC by visual inspection: it is the lowest concentration of the compound at which no visible growth occurs. Self-Validation: Include a positive control (e.g., fluconazole) and a negative control (no drug) to ensure the assay is performing correctly.

-

Caption: Putative Antifungal Mechanism of Action via CYP51 Inhibition.

Synthesis and Characterization

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is well-established in the literature. A common route involves the reaction of a substituted acid hydrazide with an isothiocyanate, followed by base-catalyzed cyclization.[15][18]

General Synthetic Pathway:

-

Formation of Hydrazide: 2,4-dichlorobenzoic acid is converted to its corresponding acid hydrazide.

-

Formation of Thiosemicarbazide: The hydrazide is reacted with methyl isothiocyanate to yield an acyl thiosemicarbazide intermediate.[19]

-

Cyclization: The thiosemicarbazide is heated in an alkaline medium (e.g., aqueous NaOH or KOH) to induce cyclodehydration, forming the 4-methyl-1,2,4-triazole-3-thiol ring.[18]

Characterization of the final product, DCMT, would be confirmed using standard spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, to verify its molecular structure and purity.[14][15]

Future Directions and Conclusion

This compound (DCMT) stands as a promising, yet uncharacterized, molecule. The strong precedent set by its structural class suggests a high probability of potent biological activity, particularly in the realms of oncology and mycology. The primary putative targets—protein kinases and CYP51—offer clear, actionable starting points for investigation.

The workflow presented in this guide provides a robust framework for systematically evaluating DCMT. Successful validation of its activity against any of these targets would position DCMT as a valuable lead compound for further optimization. Future work should focus on structure-activity relationship (SAR) studies, modifying the dichlorophenyl ring and the thiol group to enhance potency, selectivity, and pharmacokinetic properties. By following this evidence-based path, the scientific community can efficiently determine the therapeutic value of this intriguing compound.

References

- International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives.

- PubMed. (n.d.). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies.

- PubMed. (n.d.). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025).

- Bohrium. (n.d.). Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors.

- PubMed Central. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles.

-

(2022-02-01). Synthesis and anticancer activity of[9][10][17] triazole [4,3-b][1][9][10][17] tetrazine derivatives.

- ResearchGate. (n.d.). (PDF) Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents.

- (n.d.). A brief review article: Various synthesis and therapeutic importance of 1, 2, 4-triazole and its derivatives.

- ResearchGate. (2025-08-10). Exploring potential of 1, 2, 4-triazole: A brief review.

- Journal of Advanced Pharmacy Education and Research. (n.d.). A Review on 1, 2, 4 - Triazoles.

- (n.d.). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds.

- (n.d.).

- MDPI. (n.d.). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class.

- (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.

- MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.

- ResearchGate. (2025-08-10). (PDF) IN SILICO CHARACTERIZATION, MOLECULAR DOCKING, AND IN VITRO EVALUATION OF TRIAZOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS.

- MDPI. (n.d.). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies.

- PubMed Central. (n.d.). Advances in synthetic approach to and antifungal activity of triazoles.

- (n.d.).

- Preprints.org. (2023-08-18). Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio.

- Pharmacia. (2023-02-21). An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions.

- PMC. (n.d.). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives.

- PubMed Central. (n.d.). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line.

- Semantic Scholar. (2015-07-01). Synthesis and antifungal potential of 1,2,3-triazole and 1,2,4-triazole thiol substituted strobilurin derivatives.

- ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent.

- Finetech Industry Limited. (n.d.). 5-(2,4-DICHLOROPHENYL)-4-METHYL-1 2 4-TRIAZOLE-3-THIOL | CAS: 162693-41-6.

- MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.

- (2021-06-01). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]